molecular formula C22H20F2N2O3 B3016621 N-(2,4-difluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946379-94-8

N-(2,4-difluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No. B3016621
M. Wt: 398.41
InChI Key: LMMXNTMWSGGASQ-UHFFFAOYSA-N
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Description

The compound "N-(2,4-difluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide" is a complex molecule that appears to be related to a family of acetamide compounds. These compounds are often studied for their potential biological activities, such as antiallergic properties, as seen in similar compounds like N-(pyridin-4-yl)-(indol-3-yl)acetamides .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves multiple steps, including indolization, decarboxylation, and amidification . For example, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides involves the Japp-Klingemann method followed by decarboxylation and condensation with 4-aminopyridine . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar multi-step synthetic route is required.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be quite complex, with various substituents influencing the overall conformation and properties of the molecule. For instance, the structure of N-[(4-chlorophenyl)di(methoxy)methyl]acetamide is characterized by an sp3-hybridized carbon atom connected to the nitrogen atom of the acetamide group . The dihedral angles between different phenyl rings and the acetamide group can vary significantly, as seen in 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide, which has a dihedral angle of 65.2° between the phenyl rings .

Chemical Reactions Analysis

Acetamide compounds can undergo various chemical reactions, including oxidation. For example, 2-(pyridin-2-yl)-N,N-diphenylacetamides have been studied for their reactivity channels upon oxidation with different oxidants, leading to multiple products . The specific chemical reactions that "N-(2,4-difluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide" would undergo are not detailed in the provided papers, but it can be inferred that similar reactivity might be expected.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms, as seen in N-halogeno compounds, can make them potent electrophilic agents . The crystal structure of these compounds often reveals intermolecular interactions, such as hydrogen bonding, which can affect their solubility and stability . The exact physical and chemical properties of the compound would require empirical data, which is not provided in the papers.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Research on benzothiazolinone acetamide analogs, including studies on vibrational spectra, electronic properties, and their potential use as photosensitizers in dye-sensitized solar cells (DSSCs), reveals their good light harvesting efficiency and free energy of electron injection. These compounds have been evaluated for non-linear optical (NLO) activity, demonstrating potential in photovoltaic efficiency modeling and ligand-protein interactions, specifically with Cyclooxygenase 1 (COX1) (Mary et al., 2020).

Oxidation Reactivity Channels

The oxidation reactivity of pyridin-2-yl acetamides has been explored, showing the generation of various products under different conditions, which could inform the chemical manipulation of compounds like N-(2,4-difluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide for specific applications (Pailloux et al., 2007).

Corrosion Inhibition

Studies on acetamide derivatives have shown their effectiveness as corrosion inhibitors, which suggests that structurally similar compounds could serve in protective coatings or as additives in industrial applications to enhance material longevity (Yıldırım & Çetin, 2008).

Electrosynthesis of Fluoroorganic Compounds

Research on the electrosynthesis of fluoroorganic compounds, including polyalkylbenzylacetamides, provides insights into methods for introducing fluorine atoms into organic molecules, which is crucial for modifying the physical, chemical, and biological properties of compounds for various applications (Bensadat et al., 1980).

Photoinitiators for Hybrid Networks

The development of photoinitiators for the preparation of hybrid networks in air atmosphere demonstrates the potential for creating materials with enhanced physical properties, such as thermal stability and robustness, which could be applicable in the development of advanced materials and coatings (Batibay et al., 2020).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O3/c1-14-3-5-16(6-4-14)13-29-21-11-26(15(2)9-20(21)27)12-22(28)25-19-8-7-17(23)10-18(19)24/h3-11H,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMXNTMWSGGASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

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